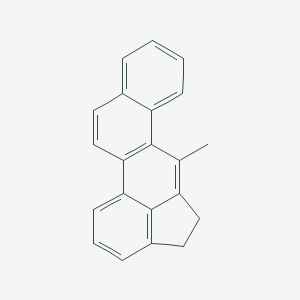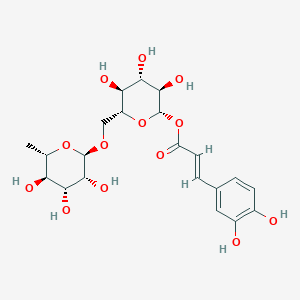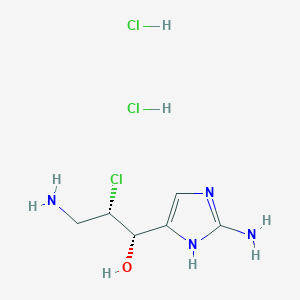
Girodazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Girodazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of girodazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Girodazole may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Girodazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, as acetylcholine is involved in memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of girodazole is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on girodazole. One area of interest is the development of new synthetic methods for girodazole that are more efficient and cost-effective. Another area of interest is the optimization of girodazole's antitumor activity through the identification of its molecular targets and the development of derivatives with improved potency and selectivity. Additionally, the potential applications of girodazole in the treatment of Alzheimer's disease and other neurological disorders warrant further investigation.
Synthesemethoden
Girodazole is a heterocyclic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-nitropyrimidine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting product is then reduced using palladium on carbon to yield girodazole.
Wissenschaftliche Forschungsanwendungen
Girodazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, girodazole has been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
135824-74-7 |
|---|---|
Produktname |
Girodazole |
Molekularformel |
C6H13Cl3N4O |
Molekulargewicht |
263.5 g/mol |
IUPAC-Name |
(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H11ClN4O.2ClH/c7-3(1-8)5(12)4-2-10-6(9)11-4;;/h2-3,5,12H,1,8H2,(H3,9,10,11);2*1H/t3-,5+;;/m0../s1 |
InChI-Schlüssel |
TUMTXKWKOVMCSV-BZNGOSNWSA-N |
Isomerische SMILES |
C1=C(NC(=N1)[NH3+])[C@@H]([C@H](C[NH3+])Cl)O.[Cl-].[Cl-] |
SMILES |
C1=C(NC(=N1)N)C(C(CN)Cl)O.Cl.Cl |
Kanonische SMILES |
C1=C(NC(=N1)[NH3+])C(C(C[NH3+])Cl)O.[Cl-].[Cl-] |
Andere CAS-Nummern |
135824-74-7 |
Synonyme |
(1S,2S)-3-amino-1-(4-(2-amino-1H-imidazolyl))-2-chloro-1-propanol,2HCL girodazole NSC 627434 NSC-627434 RP 49532A RP-49532A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



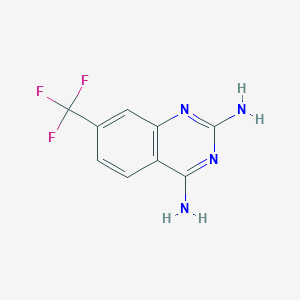
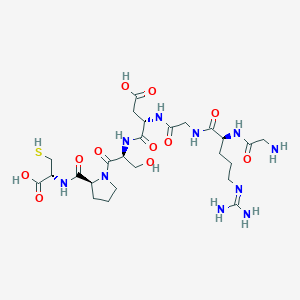
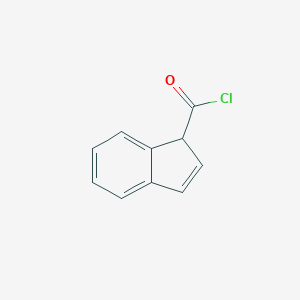
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
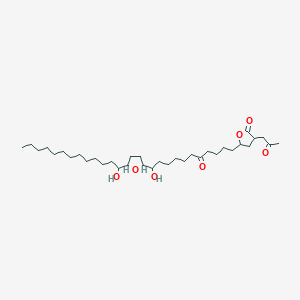
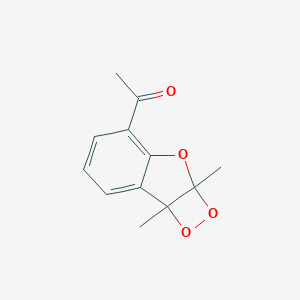
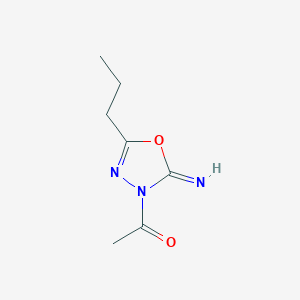
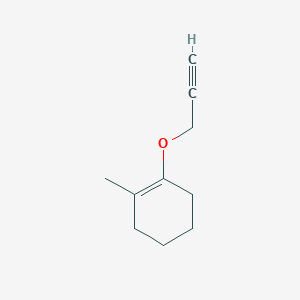
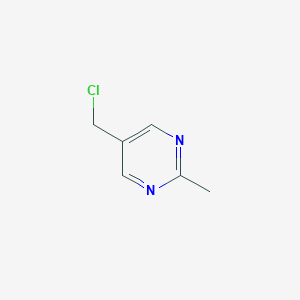
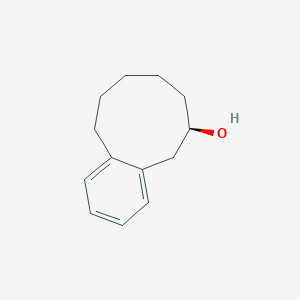
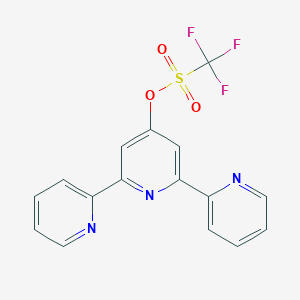
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
